N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzodioxin ring fused to a benzofuran scaffold, with a trifluoromethyl-substituted benzamido group at position 2. The compound’s structural uniqueness lies in its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the benzodioxin moiety, a feature shared with bioactive compounds like silymarin derivatives .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O5/c26-25(27,28)17-7-3-1-5-15(17)23(31)30-21-16-6-2-4-8-18(16)35-22(21)24(32)29-14-9-10-19-20(13-14)34-12-11-33-19/h1-10,13H,11-12H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAOKOPGJYZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,3-dihydro-1,4-benzodioxin, 2-(trifluoromethyl)benzoic acid, and 1-benzofuran-2-carboxylic acid. The synthetic route may involve:
Amidation Reaction: Formation of the amide bond between 2-(trifluoromethyl)benzoic acid and 1-benzofuran-2-carboxylic acid using coupling reagents such as EDCI or DCC.
Cyclization Reaction: Formation of the benzodioxin ring through cyclization reactions under acidic or basic conditions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines elements of benzodioxin and benzofuran, suggests a variety of biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 469.45 g/mol. The presence of the trifluoromethyl group is notable for its influence on the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for metabolic processes, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways that affect cell proliferation and survival.
- Pathway Regulation : The compound may influence multiple biochemical pathways, resulting in therapeutic effects against various diseases.
Biological Activity Studies
Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of related compounds. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 200 | |
| Compound B | HCT116 (colorectal adenocarcinoma) | 10 | |
| Compound C | MDA-MB-231 (breast cancer) | 2.66 |
These findings suggest that the compound may also possess similar anticancer properties, possibly through apoptosis induction or cell cycle arrest.
Case Studies
A notable case study involved the evaluation of a structurally similar compound in a preclinical model, where it demonstrated significant tumor regression in xenograft models. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is critical for evaluating the therapeutic potential of this compound. Preliminary studies indicate:
- Absorption : High oral bioavailability due to favorable lipophilicity.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes.
- Toxicity : Initial toxicity assessments suggest a favorable safety profile at therapeutic doses, but further studies are necessary.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Shared Structural Motifs: Benzodioxin and Benzofuran Systems
The benzodioxin ring is a recurring motif in compounds with demonstrated antihepatotoxic activity. For example, silymarin derivatives (e.g., silybin) contain a 1,4-dioxane ring fused to a flavonoid backbone, showing significant hepatoprotective effects in preclinical models . Similarly, the title compound’s benzodioxin and benzofuran framework aligns with structurally related heterocycles, though its trifluoromethyl-benzamido substituent distinguishes it from classical flavonoid-based agents.
Substituent-Specific Comparisons
- Trifluoromethyl Group: The 2-(trifluoromethyl)benzamido group in the title compound contrasts with the hydroxy methyl substituents in antihepatotoxic flavones (e.g., compound 4g in ).
- Sulfonamide vs. Carboxamide : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide () shares the benzodioxin core but features a sulfonamide group instead of a carboxamide. Sulfonamides typically exhibit stronger acidity and varied biological targets (e.g., enzyme inhibition) compared to carboxamides, which may influence therapeutic applications .
Pharmacological Activity and Structure-Activity Relationships (SAR)
Antihepatotoxic Potential
Compounds with benzodioxin rings, such as 3',4'-(1",4"-dioxino)flavone (4f) and its hydroxy methyl analog (4g), demonstrate significant antihepatotoxic activity in carbon tetrachloride-induced liver injury models (Table 1).
Table 1: Comparative Pharmacological Data
*Estimated based on molecular formula.
SAR Insights
Physicochemical and Crystallographic Properties
While the title compound’s crystallographic data are unavailable, related benzodioxin sulfonamides (e.g., ) exhibit well-defined hydrogen-bonding networks and planar aromatic systems, suggesting structural stability. The trifluoromethyl group’s steric bulk may introduce conformational constraints, influencing packing efficiency in solid states .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for purity?
- Methodology : The compound is synthesized via amide coupling between 2,3-dihydro-1,4-benzodioxin-6-amine and a benzofuran-carboxylic acid derivative. Key steps include:
- Using N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base to facilitate the reaction .
- Dynamic pH control (pH ~10) with aqueous Na₂CO₃ to minimize side reactions and improve yield .
- Purification via column chromatography or recrystallization.
- Optimization Strategies :
- Vary reaction temperature (60–100°C) and monitor progress via TLC.
- Adjust stoichiometric ratios (amine:acid = 1:1.2) to ensure complete conversion .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Key Techniques :
- IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1650–1700 cm⁻¹) and trifluoromethyl group presence (C-F stretch at 1100–1200 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons on the benzodioxin (δ 4.2–4.5 ppm for -O-CH₂-CH₂-O-) and benzofuran (δ 7.2–8.1 ppm for aromatic protons) .
- X-ray Crystallography : Resolves molecular geometry; related sulfonamide analogs show planar benzodioxin and benzofuran moieties with dihedral angles <10° .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. antimicrobial efficacy)?
- Experimental Design :
- Dose-Response Studies : Test the compound across a concentration gradient (e.g., 0.1–100 µM) to identify IC₅₀ values for enzyme inhibition (e.g., lipoxygenase) and MIC values for antimicrobial activity .
- Target Selectivity Assays : Compare activity against homologous enzymes (e.g., COX-1 vs. COX-2) or bacterial strains (Gram-positive vs. Gram-negative) to assess specificity .
Q. What methodologies are recommended for studying the environmental fate and ecotoxicological impacts of this compound?
- Framework :
- Environmental Distribution : Use HPLC-MS to quantify compound levels in water, soil, and biota samples .
- Degradation Studies : Expose the compound to UV light or microbial consortia to monitor abiotic/biotic degradation pathways .
- Toxicity Assays : Conduct Daphnia magna or Danio rerio (zebrafish) assays to evaluate acute/chronic toxicity (LC₅₀, EC₅₀) .
Key Challenges and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
